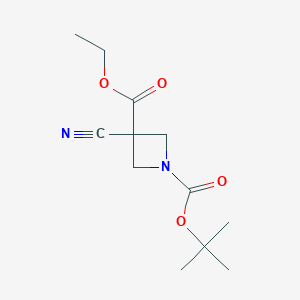
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate
Cat. No. B1397992
Key on ui cas rn:
1105663-96-4
M. Wt: 254.28 g/mol
InChI Key: OZRWQLNFGSPWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07838674B2
Procedure details


3-Cyano-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (7.75 g; 30.5 mmol) in methanol (1000 ml) is combined with wet RaNi (˜28 g) and hydrogenated at room temperature under 1 atm of hydrogen for 2 hours. The reaction mixture is filtered and evaporated to dryness to yield the title compound as light brown resin, which crystallizes slowly (6.8 g; 91%).
Quantity
7.75 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([C:17]#[N:18])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5])C.[H][H]>CO.[Ni]>[CH3:1][O:3][C:4]([C:6]1([CH2:17][NH2:18])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])[CH2:7]1)=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

